Clavanin A

Description

Properties

bioactivity |

Antibacterial, Antifungal |

|---|---|

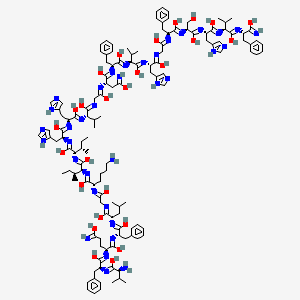

sequence |

VFQFLGKIIHHVGNFVHGFSHVF |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Antimicrobial Mechanism of Clavanin A from the Marine Tunicate Styela clava: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Marine invertebrates, thriving in microbe-rich environments, have evolved sophisticated chemical defense mechanisms, making them a promising source of new therapeutic leads. This technical guide delves into the discovery, characterization, and mechanism of action of Clavanin A, a potent antimicrobial peptide isolated from the hemocytes of the solitary tunicate, Styela clava.[1][2][3] This document provides a comprehensive overview of the quantitative antimicrobial and hemolytic activities of Clavanin A, detailed experimental protocols for its study, and visual representations of its isolation workflow and proposed mechanism of action.

Discovery and Initial Characterization

Clavanin A is a 23-amino acid cationic peptide, rich in histidine, phenylalanine, and glycine (B1666218) residues, with an amidated C-terminus.[4] It was first isolated from the hemocytes of the marine tunicate Styela clava, which are crucial components of the organism's innate immune system.[1][2] The discovery of Clavanin A and its analogs highlighted the potential of urochordates as a source of novel antimicrobial peptides.

Quantitative Data Summary

The antimicrobial and hemolytic activities of Clavanin A have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of Clavanin A

| Bacterial Strain | ATCC Strain Number | MIC (µM) | Reference |

| Escherichia coli | ATCC 8739 | 24 | [1] |

| Staphylococcus aureus | ATCC 29213 | 45 | [1] |

Table 2: Hemolytic Activity of Clavanin A

| Peptide | HC50 (µM) | Target Cells | Reference |

| Clavanin A | > 50 | Human Red Blood Cells | [5] |

Note: A specific HC50 value is not available in the reviewed literature; however, it is consistently reported that Clavanin A exhibits low hemolytic activity, with less than 10% hemolysis observed at concentrations up to 50 µM.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of Clavanin A.

Isolation and Purification of Clavanin A from Styela clava Hemocytes

The isolation of Clavanin A from its natural source involves a multi-step process to separate the peptide from other cellular components.

-

Hemocyte Collection: Hemolymph is extracted from Styela clava specimens and centrifuged to pellet the hemocytes.

-

Acid Extraction: The hemocyte pellet is subjected to an acidic extraction (e.g., with acetic acid) to solubilize the cationic peptides.

-

Centrifugation: The extract is centrifuged to remove cellular debris.

-

Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to desalt and partially purify the peptide fraction. Peptides are eluted with an organic solvent gradient (e.g., acetonitrile).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-containing fractions from SPE are further purified by RP-HPLC on a C18 column using a water/acetonitrile gradient containing trifluoroacetic acid (TFA).

-

Mass Spectrometry: The molecular weight of the purified peptide is determined by mass spectrometry to confirm the presence of Clavanin A.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of Clavanin A against various bacterial strains.

-

Bacterial Inoculum Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Peptide Dilution Series: A stock solution of Clavanin A is prepared and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Hemolytic Activity Assay

This assay assesses the cytotoxicity of Clavanin A against red blood cells.

-

Red Blood Cell Preparation: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 1% (v/v).

-

Peptide Incubation: The red blood cell suspension is incubated with various concentrations of Clavanin A in a 96-well plate at 37°C for 1 hour.

-

Controls: A negative control (red blood cells in PBS) and a positive control (red blood cells with a lytic agent like Triton X-100) are included.

-

Centrifugation: The plate is centrifuged to pellet the intact red blood cells.

-

Hemoglobin Release Measurement: The supernatant from each well is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.

-

Calculation of Hemolysis: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

-

HC50 Determination: The HC50 value, the peptide concentration causing 50% hemolysis, is determined by plotting the percentage of hemolysis against the peptide concentration.

Bacterial Membrane Permeabilization Assay

This assay investigates the ability of Clavanin A to disrupt the bacterial cytoplasmic membrane potential using the fluorescent probe DiSC3(5).

-

Bacterial Cell Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., HEPES buffer with glucose).

-

Dye Loading: The cell suspension is incubated with DiSC3(5), a membrane potential-sensitive dye that accumulates in polarized membranes, leading to self-quenching of its fluorescence.

-

Fluorescence Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorometer.

-

Peptide Addition: Clavanin A is added to the cell suspension, and the change in fluorescence is monitored over time.

-

Interpretation: Disruption of the membrane potential by the peptide causes the release of the dye into the medium, resulting in an increase in fluorescence. The rate and extent of this increase are indicative of the membrane permeabilization activity.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of Clavanin A.

Mechanism of Action

Caption: Proposed mechanism of action of Clavanin A on bacterial membranes.

Mechanism of Action

Clavanin A exerts its antimicrobial effect primarily through the disruption of bacterial cell membranes.[6][7] This process is thought to occur in a series of steps:

-

Electrostatic Attraction: As a cationic peptide, Clavanin A is initially attracted to the negatively charged components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion and Pore Formation: Upon reaching the cytoplasmic membrane, the amphipathic nature of Clavanin A facilitates its insertion into the lipid bilayer. It is proposed that the peptide then oligomerizes to form transmembrane pores or channels.[8] This process is pH-dependent, with increased activity at acidic pH, likely due to the protonation of its multiple histidine residues, which enhances its positive charge and interaction with the membrane.[6]

-

Membrane Depolarization and Permeabilization: The formation of these pores disrupts the integrity of the cytoplasmic membrane, leading to the dissipation of the membrane potential. This depolarization is a critical event in the killing process.

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential ions and metabolites from the cytoplasm, ultimately leading to cell death.

Conclusion

Clavanin A, discovered in the hemocytes of Styela clava, represents a promising class of antimicrobial peptides with potent activity against both Gram-positive and Gram-negative bacteria and low toxicity to mammalian cells.[1][2] Its mechanism of action, centered on the disruption of the bacterial membrane, makes it a valuable candidate for further investigation and development in an era of growing antibiotic resistance. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of Clavanin A and other marine-derived antimicrobial peptides.

References

- 1. Clavanin A Improves Outcome of Complications from Different Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clavanin A improves outcome of complications from different bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Membrane activity of the peptide antibiotic clavanin and the importance of its glycine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Clavanin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavanin A is a 23-amino acid, histidine-rich antimicrobial peptide (AMP) isolated from the hemocytes of the marine tunicate Styela clava. As a member of the clavanin family of AMPs, it exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. What makes Clavanin A a particularly interesting subject of study is its multifaceted and environmentally dependent mechanism of action. This technical guide provides an in-depth exploration of the core mechanisms by which Clavanin A exerts its antimicrobial effects, with a focus on its pH-dependent activities, membrane interactions, and potentiation by zinc ions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of the peptide's functional pathways.

Data Presentation: Antimicrobial Activity of Clavanin A

The antimicrobial efficacy of Clavanin A is significantly influenced by environmental factors, most notably pH and the presence of zinc ions. The following tables summarize the minimum inhibitory concentrations (MICs) of Clavanin A against various microorganisms under different conditions.

Table 1: pH-Dependent Antimicrobial Activity of Clavanin A

| Microorganism | pH 7.4 MIC (µM) | pH 5.5 MIC (µM) | Reference |

| Escherichia coli | 24 | Substantially greater activity | [1][2] |

| Staphylococcus aureus | 45 | Substantially greater activity | [1] |

| Listeria monocytogenes | >50 | 6.25 | [2] |

| Candida albicans | >50 | 12.5 | [2] |

Table 2: Zinc-Potentiated Antimicrobial Activity of Clavanin A against E. coli

| Condition | MIC (µM) | Fold Decrease in MIC | Reference |

| Clavanin A alone (pH 5.5) | 64 | - | [3] |

| Clavanin A + Zn(II) (pH 5.5) | 4 | 16 | [3][4] |

Table 3: Cytotoxicity of Clavanin A against Mammalian Cells

| Cell Line | Assay | Observation | Reference |

| L929 mouse fibroblasts | MTT | Low cytotoxicity | [5] |

| Skin primary cells (SPCs) | MTT | Low cytotoxicity | [5] |

Core Mechanisms of Action

Clavanin A employs at least three distinct, pH-dependent mechanisms of action. These mechanisms range from direct membrane disruption to intracellular targeting, with its activity being significantly enhanced by the presence of zinc ions at acidic pH.

Membrane Disruption at Neutral pH

At a physiological pH of 7.4, Clavanin A primarily acts by disrupting the integrity of bacterial membranes.[3] This mechanism is characteristic of many amphipathic α-helical AMPs. The peptide initially interacts with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and leakage of cellular contents. This nonspecific membrane disruption is thought to be the primary mode of action at neutral pH.[3]

Intracellular Targeting at Acidic pH

In an acidic environment (pH 5.5), the antimicrobial activity of Clavanin A is significantly enhanced.[2][6] This is attributed to the protonation of its multiple histidine residues, which increases the peptide's overall positive charge and facilitates its interaction with and translocation across the bacterial membrane. At this lower pH, Clavanin A exhibits a shift in its mechanism from primarily membrane disruption to intracellular targeting. Once inside the bacterial cell, it can interfere with essential processes, such as DNA synthesis.[3]

Zinc-Potentiated DNA Cleavage at Acidic pH

The antimicrobial activity of Clavanin A at acidic pH is dramatically potentiated by the presence of zinc ions.[3][4] At pH 5.5, Clavanin A can form a complex with zinc, which then functions as a nuclease, actively cleaving bacterial DNA.[3][4][7] This zinc-dependent nuclease activity represents a highly effective and specific killing mechanism. The HXXXH motif near the C-terminus of Clavanin A is believed to be the binding site for the zinc ion.[8] This synergistic relationship between Clavanin A and zinc leads to a significant reduction in the peptide's MIC against bacteria like E. coli.[3][4]

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the complex mechanisms of Clavanin A and the experimental approaches used to study them, the following diagrams have been generated using the DOT language.

Caption: pH-Dependent Mechanisms of Clavanin A.

Caption: Zinc-Potentiated DNA Cleavage by Clavanin A.

Caption: Experimental Workflow for AMP Analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Clavanin A's mechanism of action.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of Clavanin A against a target microorganism.

Materials:

-

Clavanin A peptide

-

Test microorganism (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB), pH adjusted to 7.4 or 5.5

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum: Culture the test microorganism in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL. Further dilute to a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Prepare Peptide Dilutions: Prepare a stock solution of Clavanin A in sterile water or a suitable buffer. Perform serial twofold dilutions of the peptide in the appropriate pH-adjusted MHB in the wells of the 96-well plate.

-

Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions. The final volume in each well should be 100-200 µL. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Liposome Leakage Assay (Calcein Leakage)

Objective: To assess the ability of Clavanin A to permeabilize lipid bilayers.

Materials:

-

Clavanin A peptide

-

Lipids (e.g., POPC, POPG in an 8:2 molar ratio for bacterial membrane mimic)[9]

-

Calcein (B42510) (fluorescent dye)

-

Sephadex G-50 column

-

HEPES buffer (pH 7.4 or 5.5)

-

Fluorometer

Procedure:

-

Liposome Preparation: Dissolve the lipids in chloroform, evaporate the solvent to form a thin lipid film, and hydrate (B1144303) the film with a solution of calcein in HEPES buffer. The suspension is then subjected to freeze-thaw cycles and extruded through polycarbonate filters to form large unilamellar vesicles (LUVs).

-

Removal of External Dye: Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a Sephadex G-50 column equilibrated with HEPES buffer.

-

Leakage Measurement: Dilute the liposome suspension in the appropriate pH buffer in a cuvette. Add Clavanin A to the desired final concentration. Monitor the increase in fluorescence over time at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

-

Maximum Leakage: At the end of the experiment, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all liposomes and measure the maximum fluorescence.

-

Data Analysis: The percentage of leakage is calculated as: ((Ft - F0) / (Fmax - F0)) * 100, where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding Triton X-100.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of Clavanin A in different environments.

Materials:

-

Clavanin A peptide

-

Phosphate buffer (pH 7.4 or 5.5)

-

Membrane-mimicking environments:

-

Trifluoroethanol (TFE)

-

Sodium dodecyl sulfate (B86663) (SDS) micelles

-

-

CD spectropolarimeter

-

Quartz cuvette (1 mm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of Clavanin A in the appropriate buffer. For measurements in membrane-mimicking environments, add TFE or SDS to the peptide solution to the desired concentration (e.g., 30-50% TFE or 30 mM SDS).[9]

-

CD Spectra Acquisition: Record the CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).[9]

-

Data Processing: Subtract the spectrum of the buffer (or buffer with TFE/SDS) from the peptide spectrum.

-

Structural Analysis: Analyze the resulting spectra for characteristic features of different secondary structures. An α-helical structure is characterized by negative bands around 208 and 222 nm and a positive band around 192 nm. A random coil structure typically shows a strong negative band around 200 nm.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of Clavanin A binding to lipid vesicles.

Materials:

-

Clavanin A peptide

-

Large unilamellar vesicles (LUVs) of desired lipid composition (e.g., POPC or POPC:POPG)[9]

-

HEPES buffer (pH 7.4 or 5.5)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Prepare a solution of Clavanin A and a suspension of LUVs in the same buffer. Degas both solutions before the experiment.

-

ITC Experiment: Fill the sample cell with the LUV suspension (e.g., 100 µM) and the injection syringe with the Clavanin A solution (e.g., 1 mM).[9] Perform a series of injections of the peptide into the liposome suspension while monitoring the heat change.

-

Control Experiment: Perform a control titration by injecting the peptide solution into the buffer to determine the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the heat of binding. Fit the integrated heat data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Bacterial DNA Cleavage Assay

Objective: To assess the ability of the Clavanin A-Zn(II) complex to cleave bacterial DNA.

Materials:

-

Clavanin A peptide

-

ZnCl2 solution

-

Purified bacterial genomic DNA (e.g., from E. coli)

-

Tris-HCl buffer (pH 5.5)

-

Gel electrophoresis apparatus

-

DNA staining dye (e.g., ethidium (B1194527) bromide)

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified bacterial DNA, Clavanin A, and ZnCl2 in the Tris-HCl buffer. Include control reactions with DNA alone, DNA with Clavanin A only, and DNA with ZnCl2 only.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-4 hours).

-

Agarose Gel Electrophoresis: Add loading dye to each reaction mixture and load the samples onto an agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualization: Stain the gel with the DNA dye and visualize the DNA bands under UV light.

-

Analysis: Compare the DNA bands in the different lanes. DNA cleavage is indicated by the disappearance of the high molecular weight genomic DNA band and the appearance of a smear of lower molecular weight fragments.

Conclusion

Clavanin A stands out as a promising antimicrobial peptide with a sophisticated and adaptable mechanism of action. Its ability to switch from membrane disruption to intracellular targeting in response to environmental pH, coupled with the potentiation of its activity by zinc, makes it a compelling candidate for further research and development. The data and protocols presented in this guide offer a solid foundation for researchers to delve deeper into the intricacies of Clavanin A and to explore its therapeutic potential in an era of growing antimicrobial resistance. The multifaceted nature of its action suggests that it may be less prone to the development of bacterial resistance, a critical attribute for the next generation of antimicrobial agents.

References

- 1. Clavanin A Improves Outcome of Complications from Different Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of pH and salinity on the antimicrobial properties of clavanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical “Butterfly Effect” Explaining the Coordination Chemistry and Antimicrobial Properties of Clavanin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Clavanin A improves outcome of complications from different bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of pH and salinity on the antimicrobial properties of clavanins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular dynamics study of the role of zinc ions in Clavanin A interaction with <i>E. coli </i>membrane [morressier.com]

- 9. Structural Studies of a Lipid-Binding Peptide from Tunicate Hemocytes with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

Clavanin A Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Abstract

Clavanin A, a 23-residue α-helical antimicrobial peptide (AMP) isolated from the marine tunicate Styela clava, represents a promising scaffold for the development of novel anti-infective and immunomodulatory agents. Its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, coupled with its relatively low cytotoxicity, has spurred significant interest in understanding its structure-activity relationship (SAR). This technical guide provides an in-depth analysis of the core principles governing Clavanin A's biological activity, focusing on the roles of key amino acid residues and structural modifications. We present a comprehensive compilation of quantitative data, detailed experimental protocols for essential assays, and visual representations of its mechanism of action and the workflow for SAR studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of Clavanin A-based therapeutics.

Introduction

The rise of antibiotic resistance is a global health crisis, necessitating the exploration of novel therapeutic strategies. Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics due to their unique mechanisms of action, which often involve direct interaction with and disruption of microbial membranes, making the development of resistance less likely.

Clavanin A, with the sequence VFQFLGKIIHHVGNFVHGFSHVF-NH₂, is a histidine-rich AMP that exhibits potent, pH-dependent antimicrobial activity.[1][2] Its efficacy is enhanced in acidic environments, a characteristic attributed to the protonation of its multiple histidine residues, which increases the peptide's overall positive charge and affinity for negatively charged bacterial membranes.[3] Beyond its direct microbicidal effects, Clavanin A and its analogs have demonstrated immunomodulatory properties, further highlighting their therapeutic potential.[4][5]

This guide will systematically explore the SAR of Clavanin A by examining the impact of amino acid substitutions and other structural modifications on its antimicrobial, hemolytic, and cytotoxic activities.

Core Principles of Clavanin A Structure-Activity Relationship

The biological activity of Clavanin A is a finely tuned interplay of its primary sequence, secondary structure, and physicochemical properties. Key determinants of its function include:

-

Cationicity and pH-Dependence: Clavanin A possesses multiple histidine residues, which have a pKa near physiological pH. In acidic environments, such as at sites of infection or within phagolysosomes, these histidines become protonated, increasing the peptide's net positive charge. This enhanced cationicity is crucial for its initial electrostatic attraction to the anionic components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3]

-

Hydrophobicity and Amphipathicity: The peptide is rich in hydrophobic residues, particularly phenylalanine.[1][6] Upon interaction with a membrane, Clavanin A adopts an α-helical conformation, segregating its hydrophobic and hydrophilic residues onto opposite faces of the helix. This amphipathic structure is critical for its insertion into and disruption of the lipid bilayer. The balance between hydrophobicity and cationicity is a key determinant of its selectivity for microbial over mammalian membranes.

-

Flexibility: The presence of glycine (B1666218) residues provides conformational flexibility, which is thought to be important for the peptide's ability to adopt its active conformation upon membrane binding and to form pores or disrupt membrane integrity.[4]

Quantitative Data on Clavanin A and its Analogs

The following tables summarize the quantitative data on the antimicrobial, hemolytic, and cytotoxic activities of Clavanin A and various analogs. These data have been compiled from multiple studies to provide a comparative overview.

Table 1: Antimicrobial Activity (MIC in µM) of Clavanin A and Analogs

| Peptide | Sequence | E. coli | S. aureus | Reference(s) |

| Clavanin A | VFQFLGKIIHHVGNFVHGFSHVF-NH₂ | 24 | 45 | [2] |

| Clavanin A (5L) | VLQLLGKIIHHVGNLVHGLSHVL-NH₂ | > wild type | > wild type | [1][2] |

| Clavanin A (5W) | VWQWLGKIIHHVGNWVHGWSWVL-NH₂ | ≥ wild type | ≥ wild type | [1][2] |

| Clavanin A (5I) | VIQILGKIIHHVGNIVHGISIVL-NH₂ | ≥ wild type | ≥ wild type | [1][2] |

| Clavanin A (5Y) | VYQYLGKIIHHVGNVYHGYSYVL-NH₂ | < wild type | < wild type | [1][2] |

| Clavanin-MO | FLPIIVFQFLGKIIHHVGNFVHGFSHVF-NH₂ | 12 | 24 | [7][8] |

| Clavanin AK | VFKFLGKIIKKVGNFVKGFSKVF-COOH | Active at pH 7.4 | Active at pH 7.4 | [3] |

Table 2: Hemolytic and Cytotoxic Activity of Clavanin A and Analogs

| Peptide | Hemolytic Activity (HC₅₀ in µM) | Cytotoxicity (CC₅₀ in µM) vs. L929 cells | Reference(s) |

| Clavanin A | Low | >600 | [2] |

| Clavanin-MO | No significant hemolytic activity | No significant cytotoxicity | [5][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the structure-activity relationship studies of Clavanin A.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for testing the susceptibility of bacteria to antimicrobial peptides.

Materials:

-

Test antimicrobial peptide(s)

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Sterile polypropylene tubes

-

Spectrophotometer or microplate reader

Protocol:

-

Bacterial Culture Preparation: From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

-

Bacterial Suspension Dilution: Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Peptide Dilutions: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well polypropylene plate.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Hemolysis Assay

This protocol is used to assess the lytic activity of peptides against red blood cells.

Materials:

-

Test antimicrobial peptide(s)

-

Fresh human or animal red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

1% Triton X-100 (positive control)

-

Sterile V-bottom 96-well plates

-

Centrifuge

-

Spectrophotometer or microplate reader

Protocol:

-

RBC Preparation: Obtain fresh RBCs and wash them three times with PBS by centrifugation at 1,000 x g for 10 minutes at 4°C. After each wash, carefully aspirate the supernatant.

-

RBC Suspension: Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

-

Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in the V-bottom 96-well plate.

-

Assay Setup: Add 75 µL of the peptide dilutions to the wells. Add 75 µL of PBS for the negative control (0% hemolysis) and 75 µL of 1% Triton X-100 for the positive control (100% hemolysis).

-

Incubation: Add 75 µL of the RBC suspension to each well. Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.

-

Absorbance Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.

-

Calculation of Hemolysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absneg_control) / (Abspos_control - Absneg_control)] x 100

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Test antimicrobial peptide(s)

-

Mammalian cell line (e.g., L929 mouse fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom cell culture plates

-

CO₂ incubator

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of the peptide in complete culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of the MTT solution to each well. Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of Cell Viability: Express the cell viability as a percentage of the vehicle-treated control cells. The CC₅₀ value is the concentration of the peptide that reduces cell viability by 50%.

Mandatory Visualizations

Signaling Pathway of Clavanin A's Immunomodulatory Activity

Clavanin A can modulate the host's innate immune response. It is believed to interact with Toll-like receptors (TLRs) on immune cells, such as macrophages. This interaction can trigger downstream signaling cascades, leading to the differential expression of pro- and anti-inflammatory cytokines. For instance, Clavanin A has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-12, while enhancing the production of the anti-inflammatory cytokine IL-10. This immunomodulatory effect can help to dampen an excessive inflammatory response during infection.

Caption: Clavanin A's immunomodulatory signaling pathway.

Experimental Workflow for a Clavanin A SAR Study

A typical structure-activity relationship study for Clavanin A involves a systematic process of designing and synthesizing peptide analogs, followed by a series of in vitro assays to evaluate their biological activities. The goal is to identify modifications that enhance antimicrobial potency while minimizing toxicity to host cells.

Caption: A typical workflow for a Clavanin A SAR study.

Conclusion

The structure-activity relationship of Clavanin A is a multifaceted area of research with significant implications for the development of new antimicrobial and immunomodulatory drugs. This guide has provided a comprehensive overview of the key structural features that govern its activity, a compilation of quantitative data for Clavanin A and its analogs, detailed experimental protocols for its evaluation, and visual representations of its mechanism and the scientific process for its study. By understanding and applying the principles outlined herein, researchers can more effectively design and optimize Clavanin A-based peptides with enhanced therapeutic profiles, paving the way for novel treatments to combat the growing threat of infectious diseases.

References

- 1. The role of the abundant phenylalanines in the mode of action of the antimicrobial peptide clavanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clavanin A Improves Outcome of Complications from Different Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of pH and salinity on the antimicrobial properties of clavanins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane activity of the peptide antibiotic clavanin and the importance of its glycine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An anti-infective synthetic peptide with dual antimicrobial and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The pH-Orchestrated Attack: An In-depth Technical Guide to the Antimicrobial Mechanism of Clavanin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavanin A, a 23-amino acid peptide isolated from the marine tunicate Styela clava, represents a fascinating example of how environmental pH can dictate the antimicrobial strategy of a host defense peptide.[1][2] This technical guide provides a comprehensive overview of the dual pH-dependent antimicrobial mechanisms of Clavanin A, offering insights into its structure, membrane interactions, and the experimental methodologies used to elucidate its mode of action. All quantitative data are summarized for comparative analysis, and key experimental workflows and mechanistic pathways are visualized to facilitate a deeper understanding.

Clavanin A is a cationic peptide rich in histidine and phenylalanine residues.[3] Its activity is significantly enhanced in acidic environments, a characteristic attributed to the protonation of its four histidine residues at lower pH, which increases the peptide's overall positive charge and its affinity for negatively charged bacterial membranes.[4][5] This guide will delve into the distinct mechanisms Clavanin A employs at both neutral and acidic pH to exert its antimicrobial effects.

pH-Dependent Antimicrobial Mechanisms

Clavanin A exhibits a remarkable ability to switch its antimicrobial mechanism in response to changes in the surrounding pH. At neutral pH, it acts as a broad-spectrum membrane disruptor, while at acidic pH, it adopts a more targeted approach, potentially involving interactions with membrane proteins or translocation into the cytoplasm to interfere with vital cellular processes.[1][6]

Mechanism at Neutral pH (pH 7.4)

At physiological pH, Clavanin A induces non-specific permeabilization of bacterial membranes, leading to the leakage of intracellular contents and cell death.[1] The peptide is believed to interact with the lipid bilayer, causing significant disruption. While it can adopt a partial α-helical structure in membrane-mimicking environments, it is suggested that its conformational flexibility is crucial for its activity.[3]

Mechanism at Acidic pH (pH 5.5)

In an acidic environment, the antimicrobial activity of Clavanin A is markedly potentiated.[5][7] The protonation of its histidine residues increases its cationicity, enhancing its attraction to the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Under these conditions, Clavanin A's mechanism appears to be more specific than simple membrane disruption. It has been proposed that at low pH, Clavanin A may interact with membrane proteins or translocate across the membrane to act on intracellular targets, such as DNA.[1][6]

Below is a diagram illustrating the proposed dual mechanism of Clavanin A.

Caption: pH-Dependent Antimicrobial Mechanisms of Clavanin A.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antimicrobial activity of Clavanin A at different pH values.

Table 1: Minimum Inhibitory Concentration (MIC) of Clavanin A

| Organism | pH | MIC (µM) | Reference |

| Escherichia coli | 7.4 | 24 | [8] |

| Escherichia coli | 5.5 | Substantially lower than at 7.4 | [5][7] |

| Staphylococcus aureus | 7.4 | 45 | [8] |

| Staphylococcus aureus | 5.5 | Substantially lower than at 7.4 | [5] |

| Enterobacter cloacae | 7.4 | >128 | [4] |

| Enterobacter cloacae | 5.5 | 32 | [4] |

Table 2: Vesicle Permeabilization by Clavanin A

| Vesicle Composition | Peptide Concentration (µg/ml) | Permeabilization (%) | Reference |

| POPC | 3 | 98.3 | [9] |

| POPC | 13 | 98.8 | [9] |

| POPC | 27 | 99.4 | [9] |

| POPC:POPG | 3 | 92.3 | [9] |

| POPC:POPG | 13 | 98.7 | [9] |

| POPC:POPG | 27 | 100.0 | [9] |

Key Experimental Protocols

This section details the methodologies for the key experiments used to characterize the pH-dependent antimicrobial mechanism of Clavanin A.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is commonly used.

References

- 1. Determination of Structure and Micellar Interactions of Small Antimicrobial Peptides by Solution-State NMR | Springer Nature Experiments [experiments.springernature.com]

- 2. Leaky membrane fusion: an ambivalent effect induced by antimicrobial polycations - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00464J [pubs.rsc.org]

- 3. Membrane activity of the peptide antibiotic clavanin and the importance of its glycine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergy between the clavanins as a weapon against multidrug-resistant Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of pH and salinity on the antimicrobial properties of clavanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical “Butterfly Effect” Explaining the Coordination Chemistry and Antimicrobial Properties of Clavanin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of pH and salinity on the antimicrobial properties of clavanins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clavanin A Improves Outcome of Complications from Different Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Studies of a Lipid-Binding Peptide from Tunicate Hemocytes with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Histidine Residues in the pH-Dependent Antimicrobial Activity of Clavanin A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Clavanin A is a 23-amino acid, α-helical antimicrobial peptide (AMP) originally isolated from the hemocytes of the tunicate Styela clava. As a member of the clavanin family of peptides, it exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. A defining characteristic of Clavanin A is its histidine-rich composition, which imparts a significant pH-dependent antimicrobial activity. This technical guide delves into the core functionalities of Clavanin A, with a specific focus on the critical role of its histidine residues in modulating its mechanism of action and overall efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising antimicrobial agent.

The Influence of pH on Clavanin A Activity: The Histidine Switch

The antimicrobial potency of Clavanin A is markedly enhanced in acidic environments.[1][2] This pH-dependent activity is primarily attributed to the protonation state of its four histidine residues.[1][2] At neutral pH (around 7.4), the imidazole (B134444) side chains of histidine are largely uncharged. However, in acidic conditions (pH 5.5), these residues become protonated, leading to an increase in the peptide's overall positive charge.[1][2] This enhanced cationicity is crucial for the initial electrostatic attraction and subsequent interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]

Dual-Mode, pH-Dependent Mechanism of Action

Research suggests that Clavanin A employs distinct mechanisms of action at neutral and acidic pH.

At Neutral pH (7.4): At physiological pH, Clavanin A induces non-specific membrane disruption, leading to the leakage of intracellular contents.[3] This activity is thought to occur through a carpet-like mechanism or the formation of toroidal pores, where the peptide aggregates on the membrane surface, disrupts the lipid packing, and causes permeabilization.

At Acidic pH (5.5): Under acidic conditions, the protonated histidine residues facilitate a more potent and targeted attack on the microbial cell. The increased positive charge enhances the peptide's affinity for the microbial membrane, leading to more efficient permeabilization.[1] Furthermore, at low pH, Clavanin A has been shown to translocate across the bacterial membrane and interact with intracellular targets, including DNA, thereby disrupting essential cellular processes.[4] The presence of zinc ions (Zn²⁺) has been observed to significantly enhance the antimicrobial activity of Clavanin A at acidic pH, reducing its Minimum Inhibitory Concentration (MIC) against E. coli from 64 to 4 μM.[4] This suggests a potential role for metal-ion coordination in its intracellular mechanism of action.

Quantitative Analysis of Clavanin A Activity

The pH-dependent activity of Clavanin A and the importance of its histidine residues are clearly demonstrated by comparing its antimicrobial activity with that of a synthetic analog, Clavanin AK, where the four histidine residues have been replaced by lysine.

| Peptide | Organism | pH 5.5 | pH 7.4 | Reference |

| Clavanin A (amide & acid) | Escherichia coli | Substantially more active | Less active | [5][6] |

| Listeria monocytogenes | Substantially more active | Less active | [5][6] | |

| Candida albicans | Substantially more active | Less active | [5][6] | |

| Clavanin AK (H to K mutant) | Escherichia coli | Substantial activity | Substantial activity | [5][6] |

| Listeria monocytogenes | Substantial activity | Substantial activity | [5][6] | |

| Candida albicans | Substantial activity | Substantial activity | [5][6] | |

| Clavanin A (+ Zn²⁺) | Escherichia coli | 4 µM | - | [4] |

| Clavanin A (- Zn²⁺) | Escherichia coli | 64 µM | - | [4] |

| Clavanin A | Escherichia coli | 24 µM | - | [7] |

| Clavanin A | Staphylococcus aureus | 45 µM | - | [7] |

Note: "Substantially more active" indicates a qualitative observation from the cited literature where specific MIC values were not provided. The MIC values for Clavanin A against E. coli and S. aureus from reference[7] were determined, but the specific pH was not stated.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)

-

Clavanin A and its analogs

-

Spectrophotometer

Procedure:

-

Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent and create a series of twofold dilutions in the growth medium.

-

Inoculum Preparation: Culture the microorganism overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: Add the diluted peptide solutions and the microbial inoculum to the wells of the 96-well plate. Include a positive control (microorganism without peptide) and a negative control (medium only).

-

Reading: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours). The MIC is determined as the lowest peptide concentration at which no visible growth is observed.

Vesicle Leakage Assay (Calcein Leakage)

This assay assesses the ability of an antimicrobial peptide to permeabilize lipid vesicles, mimicking a microbial membrane.

Materials:

-

Large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein)

-

Clavanin A and its analogs

-

Fluorometer

-

Triton X-100 (for 100% leakage control)

Procedure:

-

Vesicle Preparation: Prepare LUVs composed of lipids relevant to the target membrane (e.g., a mixture of phosphatidylglycerol and phosphatidylethanolamine (B1630911) for bacterial membranes). Encapsulate a self-quenching concentration of calcein (B42510) within the vesicles.

-

Assay Setup: Add the calcein-loaded LUVs to a cuvette or microplate well.

-

Peptide Addition: Add varying concentrations of the peptide to the vesicles.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time. The leakage of calcein from the vesicles results in its dequenching and a corresponding increase in fluorescence intensity.

-

Data Analysis: Calculate the percentage of leakage relative to the fluorescence signal obtained after adding a detergent like Triton X-100, which causes complete vesicle lysis.

Outer and Inner Membrane Permeabilization Assay in E. coli

This assay differentiates the peptide's effect on the outer and inner membranes of Gram-negative bacteria.

Materials:

-

E. coli culture

-

N-phenyl-1-naphthylamine (NPN) for outer membrane permeabilization

-

Ortho-nitrophenyl-β-galactoside (ONPG) for inner membrane permeabilization

-

Fluorometer and spectrophotometer

Procedure:

-

Outer Membrane Permeabilization (NPN Assay):

-

Resuspend mid-log phase E. coli cells in a suitable buffer.

-

Add NPN to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane.

-

Add the peptide and measure the increase in fluorescence. An increase indicates that the peptide has disrupted the outer membrane, allowing NPN to enter and bind to the inner membrane.

-

-

Inner Membrane Permeabilization (ONPG Assay):

-

Use an E. coli strain that constitutively expresses β-galactosidase but lacks the lactose (B1674315) permease.

-

Resuspend the cells in a buffer containing ONPG. ONPG is a chromogenic substrate for β-galactosidase that cannot cross the inner membrane.

-

Add the peptide and monitor the increase in absorbance at 420 nm, which corresponds to the production of o-nitrophenol upon ONPG hydrolysis by the cytoplasmic β-galactosidase. An increase in absorbance indicates that the inner membrane has been permeabilized.

-

Visualizing the Role of Histidine in Clavanin A Activity

Signaling and Activity Pathway

Caption: pH-Dependent Activity of Clavanin A.

Experimental Workflow for Antimicrobial Activity Assessment

Caption: Workflow for Assessing Clavanin A Activity.

Logical Relationship: Histidine Protonation and Antimicrobial Action

Caption: Logical Flow of Histidine's Role.

Conclusion

The histidine residues of Clavanin A are integral to its potent, pH-dependent antimicrobial activity. By acting as a "pH sensor," the protonation state of these residues dictates the peptide's charge, its affinity for microbial membranes, and its ultimate mechanism of action. At acidic pH, the enhanced positive charge facilitates a multi-pronged attack involving efficient membrane disruption and engagement with intracellular targets. This sophisticated, environmentally responsive mechanism makes Clavanin A a compelling candidate for the development of novel anti-infective therapeutics, particularly for applications in acidic microenvironments such as those found in biofilms, abscesses, and within phagocytic cells. Further research into the precise nature of its intracellular targets and the role of metal ion coordination will undoubtedly pave the way for the rational design of even more effective Clavanin A-based antibiotics.

References

- 1. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]

- 3. The role of the abundant phenylalanines in the mode of action of the antimicrobial peptide clavanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical “Butterfly Effect” Explaining the Coordination Chemistry and Antimicrobial Properties of Clavanin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of pH and salinity on the antimicrobial properties of clavanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of pH and salinity on the antimicrobial properties of clavanins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clavanin A Improves Outcome of Complications from Different Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Phenylalanine in the Structure and Function of Clavanin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clavanin A, a 23-residue antimicrobial peptide (AMP) isolated from the tunicate Styela clava, exhibits broad-spectrum antimicrobial activity, making it a person of interest in the development of novel therapeutics. A notable feature of its primary structure is the high abundance of phenylalanine residues, comprising five of the 23 amino acids. This guide delves into the critical role these phenylalanine residues play in the peptide's structure, membrane interaction, and antimicrobial efficacy. Through a comprehensive review of structure-activity relationship studies, this document elucidates how phenylalanine contributes to the delicate balance of hydrophobicity and conformational flexibility essential for Clavanin A's mechanism of action. This guide provides quantitative data from key studies, detailed experimental protocols for relevant assays, and visual representations of the underlying molecular relationships and experimental workflows.

Introduction to Clavanin A

Clavanin A is a cationic, amphipathic peptide with the sequence VFQFLGKIIHHVGNFVHGFSHVF-NH₂.[1] Its antimicrobial activity is notably pH-dependent, displaying enhanced efficacy in acidic environments, which is attributed to the protonation of its four histidine residues.[2][3][4] The primary target of Clavanin A is the microbial membrane, where it induces permeabilization, leading to cell death.[1][2][5] The unusually high content of phenylalanine has prompted investigations into its specific contribution to the peptide's function.

The Functional Importance of Phenylalanine Residues

The five phenylalanine residues in Clavanin A are not merely structural placeholders; they are integral to its antimicrobial activity. Studies involving the substitution of these residues have revealed their multifaceted role in modulating the peptide's properties.

Contribution to Hydrophobicity and Membrane Affinity

Phenylalanine, with its hydrophobic benzyl (B1604629) side chain, significantly contributes to the overall hydrophobicity of Clavanin A. This property is crucial for the peptide's initial interaction with and insertion into the lipid bilayer of microbial membranes.[2][6] The partitioning of the peptide into the membrane is a prerequisite for its disruptive action. While essential, the hydrophobicity imparted by phenylalanine must be finely tuned. Excessive hydrophobicity can lead to non-specific cytotoxicity and poor solubility, whereas insufficient hydrophobicity results in a loss of antimicrobial potency. The phenylalanine residues in Clavanin A appear to provide a balanced hydrophobicity that facilitates effective membrane targeting.[2]

Influence on Conformational Flexibility and α-Helicity

Beyond hydrophobicity, phenylalanine residues afford Clavanin A a degree of conformational flexibility. This flexibility is believed to be important for its pH-dependent mechanism of action.[2][6] In membrane-mimicking environments, Clavanin A adopts an α-helical conformation.[1] The degree of helicity is correlated with its ability to permeabilize membranes.[2] While phenylalanine is a helix-promoting residue, its bulky aromatic side chain can also introduce conformational constraints that are distinct from those of other hydrophobic residues like leucine (B10760876) or isoleucine. This unique structural influence likely plays a role in the specific orientation and depth of insertion of the peptide into the membrane.

Quantitative Analysis of Phenylalanine Substitution

A seminal study by van Kan et al. (2003) systematically replaced all five phenylalanine residues of Clavanin A with other hydrophobic amino acids—isoleucine (5I), leucine (5L), tryptophan (5W), and tyrosine (5Y)—to probe the functional significance of phenylalanine. The findings of this study are summarized below.

Antimicrobial Activity

The antimicrobial activity of the Clavanin A analogs was assessed by determining their Minimum Inhibitory Concentrations (MIC) against various microorganisms. The results indicated that the presence of phenylalanine is not strictly essential for antimicrobial activity and, in some cases, is suboptimal.[2]

Table 1: Relative Antimicrobial Activity of Clavanin A and Phenylalanine-Substituted Analogs

| Peptide | Phenylalanine Substitution | Relative Antimicrobial Activity (pH 7.4) | Relative Antimicrobial Activity (pH 5.5) |

| Wild-type Clavanin A | None | +++ | +++ |

| 5I-Clavanin A | Isoleucine | ++++ | ++++ |

| 5L-Clavanin A | Leucine | +++++ | +++++ |

| 5W-Clavanin A | Tryptophan | ++++ | ++++ |

| 5Y-Clavanin A | Tyrosine | ++ | ++ |

Activity is represented qualitatively based on the findings that the 5L, 5W, and 5I mutants were equally or more active than the wild-type, while the 5Y mutant was less active.[2]

Membrane Permeabilization

The ability of the peptides to permeabilize model membranes was evaluated using vesicle leakage assays. A strong correlation was observed between the membrane-permeabilizing efficiency and the antimicrobial activity of the analogs at neutral pH.[2]

Table 2: Membrane Permeabilization Efficiency of Clavanin A and Phenylalanine-Substituted Analogs

| Peptide | Phenylalanine Substitution | Relative Membrane Permeabilization Efficiency |

| Wild-type Clavanin A | None | + |

| 5I-Clavanin A | Isoleucine | +++ |

| 5L-Clavanin A | Leucine | +++++ |

| 5W-Clavanin A | Tryptophan | ++++ |

| 5Y-Clavanin A | Tyrosine | ++ |

Efficiency is ranked based on the reported order: 5L > 5W > 5I > 5Y > wild-type.[2]

α-Helical Content

Circular dichroism (CD) spectroscopy was employed to assess the secondary structure of the peptides in a membrane-mimicking environment (sodium dodecyl sulfate (B86663) micelles). The results demonstrated a direct relationship between the propensity to form an α-helix and the efficiency of membrane permeabilization.[2]

Table 3: α-Helical Content of Clavanin A and Phenylalanine-Substituted Analogs

| Peptide | Phenylalanine Substitution | Relative α-Helical Content |

| Wild-type Clavanin A | None | + |

| 5I-Clavanin A | Isoleucine | +++ |

| 5L-Clavanin A | Leucine | +++++ |

| 5W-Clavanin A | Tryptophan | ++++ |

| 5Y-Clavanin A | Tyrosine | ++ |

α-helical content is ranked based on the reported correlation with membrane permeabilization efficiency.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Clavanin A and its analogs.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol describes a general procedure for the manual solid-phase synthesis of peptides like Clavanin A using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

-

Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin as described in step 2.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted for cationic antimicrobial peptides.

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

-

Perform serial twofold dilutions of the peptide in the appropriate assay buffer or medium in a 96-well polypropylene (B1209903) microtiter plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions.

-

Include a positive control (bacteria with no peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

-

Membrane Permeabilization (Calcein Leakage Assay)

This assay measures the ability of a peptide to disrupt the integrity of lipid vesicles.

-

Preparation of Calcein-Loaded Vesicles:

-

Prepare a lipid film by dissolving the desired lipids (e.g., a mixture of zwitterionic and anionic phospholipids (B1166683) to mimic bacterial membranes) in chloroform (B151607) and then evaporating the solvent under a stream of nitrogen gas.

-

Hydrate the lipid film with a solution of calcein (B42510) (a fluorescent dye) in a suitable buffer (e.g., HEPES buffer) at a concentration that causes self-quenching of its fluorescence.

-

Subject the lipid suspension to several freeze-thaw cycles.

-

Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

-

Remove the unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

-

Fluorescence Measurement:

-

Dilute the calcein-loaded LUVs in the assay buffer to a final lipid concentration in a cuvette or 96-well plate.

-

Monitor the baseline fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-

Add the peptide to the vesicle suspension and record the increase in fluorescence over time as calcein is released and its self-quenching is relieved.

-

After the reaction has reached a plateau, add a detergent (e.g., Triton X-100) to lyse all vesicles and induce 100% calcein release.

-

-

Calculation of Leakage:

-

Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F_peptide - F_initial) / (F_max - F_initial)] * 100 where F_peptide is the fluorescence after peptide addition, F_initial is the initial fluorescence, and F_max is the maximum fluorescence after detergent lysis.

-

Circular Dichroism (CD) Spectroscopy

This technique is used to determine the secondary structure of peptides in different environments.

-

Sample Preparation:

-

Dissolve the peptide in the desired solvent (e.g., phosphate (B84403) buffer for an aqueous environment, or a solution containing SDS micelles or trifluoroethanol to mimic a membrane environment) to a final concentration of approximately 50-100 µM.

-

-

CD Spectrum Acquisition:

-

Record the CD spectrum of the peptide solution using a spectropolarimeter.

-

Typically, spectra are recorded from 190 nm to 250 nm in a quartz cuvette with a path length of 1 mm.

-

Record a baseline spectrum of the solvent alone and subtract it from the peptide spectrum.

-

-

Data Analysis:

-

Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

-

The α-helical content can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂), which is characteristic of the α-helical conformation.

-

Visualizing the Role of Phenylalanine and Experimental Design

Logical Relationship of Phenylalanine's Contribution

The following diagram illustrates the interconnected roles of phenylalanine in the function of Clavanin A.

Caption: The central role of phenylalanine in Clavanin A's function.

Experimental Workflow for Phenylalanine Substitution Study

The diagram below outlines the experimental workflow employed to investigate the importance of phenylalanine in Clavanin A.

Caption: Experimental workflow for Clavanin A phenylalanine substitution study.

Conclusion

The abundance of phenylalanine in Clavanin A is not a random occurrence but a key evolutionary design feature. These residues are crucial in establishing a precise balance of hydrophobicity and conformational flexibility. This balance governs the peptide's ability to interact with, insert into, and permeabilize microbial membranes. While not strictly irreplaceable, as demonstrated by substitution studies, the native phenylalanine residues provide a well-calibrated combination of properties that contribute to Clavanin A's potent antimicrobial activity. Understanding the specific role of phenylalanine provides valuable insights for the rational design of novel peptide-based antibiotics with enhanced efficacy and selectivity. The data and protocols presented in this guide serve as a comprehensive resource for researchers and drug developers working to harness the therapeutic potential of Clavanin A and other antimicrobial peptides.

References

- 1. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 3. benchchem.com [benchchem.com]

- 4. Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcein leakage assay [bio-protocol.org]

- 6. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Clavanin A: A Ribosomal Pathway to a Potent Antimicrobial Peptide in Tunicates

For Immediate Release

This technical whitepaper provides a comprehensive overview of the biosynthesis of Clavanin A, a potent antimicrobial peptide isolated from the tunicate Styela clava. This document is intended for researchers, scientists, and drug development professionals interested in the natural production of antimicrobial peptides and their potential therapeutic applications.

Clavanin A is a 23-amino acid, C-terminally amidated peptide characterized by its broad-spectrum antimicrobial activity.[1] Its production in the hemocytes of S. clava is a multi-step process involving ribosomal synthesis of a precursor protein followed by a series of post-translational modifications.[2]

The Precursor Peptide: Preproclavanin A

Clavanin A is initially synthesized as a larger prepropeptide, a common strategy for the production of many active peptides.[2] The prepropeptide of Clavanin A is a 9.2 kDa protein, and its structure was elucidated through the analysis of cDNA clones from the pharyngeal tissue of Styela clava.[2] The full amino acid sequence of the 80-residue preproclavanin A has been identified.[3]

The prepropeptide is organized into distinct domains, each playing a crucial role in the subsequent processing and maturation of Clavanin A.[2][3]

| Domain | Residue Position | Sequence | Function |

| Signal Peptide | 1-19 | MKTTILILLILGLGINAKS | Directs the nascent peptide to the secretory pathway. |

| N-terminal Propeptide | 20-29 | LEERKSEEEK | A highly polar region, potentially involved in proper folding or preventing premature activity. |

| Mature Clavanin A | 30-52 | VFQFLGKIIHHVGNFVHGFSHVF | The final, active antimicrobial peptide. |

| Amidation Signal | 53 | G | Glycine (B1666218) residue that donates its amino group for the C-terminal amidation of the mature peptide. |

| C-terminal Propeptide | 54-80 | DDQQDNGKFYGHYAEDNGKHWYDTGDQ | A polar C-terminal extension that is cleaved during maturation. |

Table 1: Domain organization of the Preproclavanin A peptide.[2][3]

The Biosynthetic Pathway: From Gene to Active Peptide

The biosynthesis of Clavanin A is a ribosomal process, meaning it is directly translated from an mRNA template. This is followed by a series of enzymatic modifications to yield the final, active peptide. The proposed pathway is as follows:

-

Translation: The preproclavanin A mRNA is translated into the 80-amino acid prepropeptide.

-

Translocation and Signal Peptide Cleavage: The N-terminal signal peptide directs the prepropeptide into the endoplasmic reticulum, where the signal peptide is cleaved by a signal peptidase.

-

Proteolytic Processing: The resulting pro-clavanin A is further processed by endoproteases that cleave off the N-terminal and C-terminal propeptides. The exact proteases involved in this step in S. clava have not been definitively identified but are likely members of the proprotein convertase family.

-

C-terminal Amidation: The C-terminal glycine residue is recognized by a peptidylglycine alpha-amidating monooxygenase (PAM) like enzyme. This enzyme catalyzes the oxidative cleavage of the glycine, leaving the mature Clavanin A with an amidated C-terminus. This amidation is crucial for the stability and activity of many antimicrobial peptides.[4][5]

Experimental Protocols

The elucidation of the Clavanin A precursor was primarily achieved through cDNA library construction and screening.

cDNA Library Construction and Screening

Objective: To identify the mRNA and corresponding cDNA sequence encoding for Clavanin A.

Methodology based on similar studies: [2]

-

Tissue Collection: Pharyngeal tissue, rich in hemocytes, is collected from Styela clava.

-

RNA Extraction: Total RNA is extracted from the collected tissue using standard methods such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.

-

mRNA Purification: Messenger RNA (mRNA) is isolated from the total RNA pool, typically by using oligo(dT)-cellulose chromatography to select for polyadenylated transcripts.

-

cDNA Synthesis: First-strand cDNA is synthesized from the purified mRNA using reverse transcriptase and an oligo(dT) primer. Second-strand synthesis is then carried out to create double-stranded cDNA.

-

Library Construction: The double-stranded cDNA is ligated into a suitable vector (e.g., a plasmid or bacteriophage).

-

Library Screening: The cDNA library is screened using a labeled oligonucleotide probe designed based on the known amino acid sequence of Clavanin A. Clones that hybridize to the probe are selected and sequenced.

References

- 1. Clavanins, alpha-helical antimicrobial peptides from tunicate hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cDNA cloning of Clavanins: antimicrobial peptides of tunicate hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. The effect of amidation on the behaviour of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Clavanin A Gene Cluster and Precursor Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavanin A is a 23-amino acid, histidine-rich antimicrobial peptide (AMP) isolated from the hemocytes of the solitary tunicate, Styela clava. As a member of the clavanin family of peptides, it exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Its pH-dependent mechanism of action and low cytotoxicity against mammalian cells make it a promising candidate for the development of novel anti-infective therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the Clavanin A precursor peptide, its biosynthesis, and its antimicrobial properties. While the complete genomic organization of a dedicated "Clavanin A gene cluster" remains to be fully elucidated, this guide will detail the known genetic precursor and the subsequent processing steps that lead to the mature, active peptide.

The Clavanin A Precursor Peptide

Clavanin A is synthesized as a prepropeptide, a common strategy for the production of bioactive peptides. This precursor undergoes a series of post-translational modifications to yield the mature, C-terminally amidated peptide. The structure of the prepropeptide was deduced from cDNA cloning and sequencing from pharyngeal tissues of S. clava.[1]

The prepropeptide of Clavanin A has a multi-domain structure consisting of:

-

A 19-residue Signal Peptide: This N-terminal sequence directs the nascent polypeptide to the endoplasmic reticulum for secretion.

-

A Highly Polar 'Pro' Region: This acidic region (sequence: LEERKSEEEK) is rich in glutamic acid residues and is believed to play a role in the proper folding and trafficking of the precursor, as well as in preventing premature activity of the mature peptide.[1]

-

The 23-residue Mature Clavanin A Peptide: This is the active antimicrobial portion of the precursor.

-

A Glycine Residue: This residue serves as the donor for the C-terminal amidation of the mature peptide, a common modification that enhances the stability and activity of many AMPs.[1]

-

A 27-residue Polar C-terminal Extension: This region is removed during the final processing steps.[1]

The overall structure suggests a complex maturation process involving multiple proteolytic cleavage events.

The Clavanin A Gene: A Note on the "Gene Cluster"

While the cDNA encoding the Clavanin A prepropeptide has been identified, a distinct "gene cluster" analogous to those found for many bacterial bacteriocins or fungal secondary metabolites has not yet been characterized in Styela clava. In many microorganisms, the genes responsible for precursor peptide synthesis, post-translational modifications, immunity, and transport are often co-located in the genome, forming a functional gene cluster.